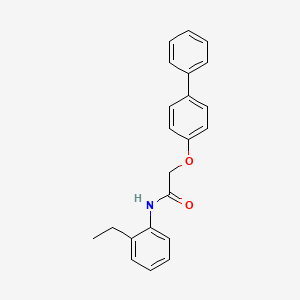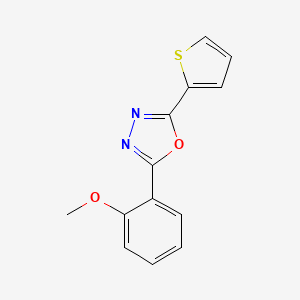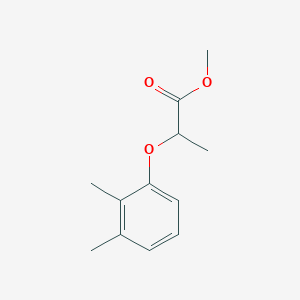
1-(2-ethoxyethyl)-5-(1,4-oxazepan-4-ylcarbonyl)-1,3-dihydro-2H-benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzimidazole derivatives, including structures similar to the compound , involves multi-step chemical reactions. A method for synthesizing benzimidazole-tethered oxazepine hybrids from N-alkylated benzimidazole 2-carboxaldehyde, itself derived from o-phenylenediamine, demonstrates the complexity and efficiency of modern synthetic approaches. These processes often involve reactions under controlled conditions to achieve high yields of targeted compounds (Almansour et al., 2016).
Molecular Structure Analysis
The structure of benzimidazole derivatives can be extensively analyzed through spectroscopic and X-ray diffraction techniques. Such studies reveal the molecular geometry, charge distribution, and potential sites for reactivity, providing insights into their chemical behavior. The structure-activity relationships within these compounds, including their molecular electrostatic potential maps and frontier molecular orbitals, are crucial for understanding their chemical properties and potential applications (Almansour et al., 2016).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including cyclization, acylation, and alkylation, to form complex heterocyclic systems. The reactivity of these compounds towards different chemical agents and conditions highlights their versatility in organic synthesis. For example, the synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines through cyclizations of related compounds illustrates the potential for creating novel structures with unique properties (Katritzky et al., 2001).
Aplicaciones Científicas De Investigación
Synthesis and H1-antihistaminic Activity A series of 2-(4-substituted-1-(homo)piperazinyl)benzimidazoles, including derivatives of 1-(2-ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole, demonstrated significant antihistaminic activity both in vitro and in vivo. The presence of an oxygen atom in the 2-(substituted-oxy)ethyl group at the 1-position of the benzimidazole nucleus was crucial for potent antihistaminic activity. One compound from this series, identified as being 39 times more potent than chlorpheniramine maleate, was highlighted for clinical evaluation due to its unique structure and high potency (Iemura et al., 1986).
Chemical Synthesis and Structural Studies Benzimidazole-tethered oxazepine heterocyclic hybrids were synthesized from N-alkylated benzimidazole 2-carboxaldehyde, leading to compounds with potential nonlinear optical (NLO) properties. Computational studies, including X-ray diffraction and DFT, suggested these compounds, particularly compound 9, as promising candidates for NLO applications. This highlights the structural versatility and functional adaptability of benzimidazole derivatives in developing novel materials (Almansour et al., 2016).
Antimicrobial and Antifilarial Potential Certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives were synthesized and evaluated for their potential as antineoplastic and antifilarial agents. Some compounds demonstrated significant growth inhibition in cell lines and notable in vivo antifilarial activity, indicating the therapeutic potential of benzimidazole derivatives beyond their well-known antihistaminic effects (Ram et al., 1992).
Cancer Research and DNA Interaction A series of new benzimidazole-based Schiff base copper(II) complexes were synthesized and characterized. These complexes exhibited substantial in vitro cytotoxic effect against various human cancer cell lines, suggesting their potential as anticancer agents. The compounds showed effective DNA binding, cellular DNA lesion, and induced apoptosis in cancer cells, highlighting the role of benzimidazole derivatives in developing novel chemotherapeutic agents (Paul et al., 2015).
Propiedades
IUPAC Name |
3-(2-ethoxyethyl)-6-(1,4-oxazepane-4-carbonyl)-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-2-23-11-8-20-15-5-4-13(12-14(15)18-17(20)22)16(21)19-6-3-9-24-10-7-19/h4-5,12H,2-3,6-11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNQVQLYOUVBTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)C(=O)N3CCCOCC3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5517441.png)

![1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5517458.png)
![N-(3-chlorophenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5517461.png)
![methyl 3-(cyclobutylmethoxy)-5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]benzoate hydrochloride](/img/structure/B5517469.png)
![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5517477.png)

![2,3,3-trichloro-2-propen-1-yl 4-[(3-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5517495.png)
![2-[(3-chlorophenoxy)methyl]-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5517508.png)
![4-[(4-chlorophenyl)sulfonyl]-4-methyl-2-pentanone](/img/structure/B5517512.png)
![N-ethyl-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5517513.png)

![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(6-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5517525.png)
![1-(3-chlorophenyl)-5-methyl-4-[4-(4-morpholinyl)butanoyl]-2-piperazinone](/img/structure/B5517543.png)